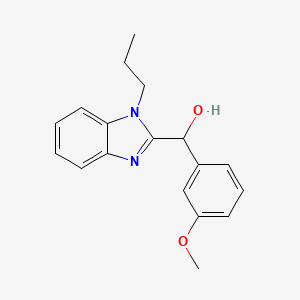![molecular formula C20H25N3O2 B4937040 N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide](/img/structure/B4937040.png)
N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide, also known as DIBAL-H, is a reducing agent commonly used in organic synthesis. It is a highly reactive and selective reducing agent that is commonly used in the reduction of esters, amides, and nitriles. DIBAL-H has been extensively studied for its use in organic synthesis, and its mechanism of action and biochemical and physiological effects have been well-documented.
Mécanisme D'action
The mechanism of action of N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide involves the transfer of a hydride ion (H-) to the carbonyl group of the substrate. This results in the formation of an aldehyde or alcohol, depending on the reaction conditions. The reaction is highly selective and can be used to selectively reduce one functional group in the presence of others.
Biochemical and Physiological Effects:
While N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide is primarily used in organic synthesis, it has also been studied for its biochemical and physiological effects. Studies have shown that N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide can induce apoptosis in cancer cells, and may have potential as an anticancer agent. Additionally, N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide has been shown to have neuroprotective effects, and may have potential as a treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide is its high selectivity and reactivity. It is highly effective in reducing esters, amides, and nitriles, and can be used to selectively reduce one functional group in the presence of others. However, N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide is also highly reactive and must be handled with care. It can react violently with water and other protic solvents, and must be stored and handled in a dry, oxygen-free environment.
Orientations Futures
There are a number of potential future directions for research on N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide. One area of interest is the development of new synthetic methods that use N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide as a reducing agent. Additionally, there is potential for the use of N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide in the synthesis of new pharmaceuticals and agrochemicals. Finally, further research is needed to fully understand the biochemical and physiological effects of N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide, and its potential as a therapeutic agent for a variety of diseases.
Méthodes De Synthèse
N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide is typically synthesized by reacting diisobutylaluminum hydride (DIBAL) with N,N-dimethylformamide (DMF) in the presence of a catalyst. The resulting product is a yellow-orange liquid that is highly reactive and must be handled with care.
Applications De Recherche Scientifique
N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide has a wide range of applications in scientific research, particularly in the field of organic synthesis. It is commonly used in the reduction of esters, amides, and nitriles, and has been shown to be highly effective in these applications. N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide has also been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and natural products.
Propriétés
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-[(4-propan-2-ylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-14(2)16-7-5-15(6-8-16)13-21-19(24)20(25)22-17-9-11-18(12-10-17)23(3)4/h5-12,14H,13H2,1-4H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIUFXPKQVQRQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)phenyl]-N'-[4-(propan-2-yl)benzyl]ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide](/img/structure/B4936990.png)
![4-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoic acid](/img/structure/B4936997.png)
![N-{2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B4937003.png)

![3,3'-[1,4-phenylenebis(oxy)]bis{1-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-propanol}](/img/structure/B4937018.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B4937023.png)
![N-[2-(tert-butylthio)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B4937026.png)
![2-[ethyl(propyl)amino]-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4937032.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B4937048.png)

![4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B4937063.png)